2-(1,2-benzoxazol-3-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
2-(1,2-benzoxazol-3-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0830251
InChI:
InChI=1S/C17H13N3O3S/c1-22-10-6-7-12-15(8-10)24-17(18-12)19-16(21)9-13-11-4-2-3-5-14(11)23-20-13/h2-8H,9H2,1H3,(H,18,19,21)
SMILES:
COC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=NOC4=CC=CC=C43
Molecular Formula:
C17H13N3O3S
Molecular Weight:
339.4 g/mol
2-(1,2-benzoxazol-3-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
CAS No.:
Cat. No.: VC0830251
Molecular Formula: C17H13N3O3S
Molecular Weight: 339.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H13N3O3S |
|---|---|
| Molecular Weight | 339.4 g/mol |
| IUPAC Name | 2-(1,2-benzoxazol-3-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C17H13N3O3S/c1-22-10-6-7-12-15(8-10)24-17(18-12)19-16(21)9-13-11-4-2-3-5-14(11)23-20-13/h2-8H,9H2,1H3,(H,18,19,21) |
| Standard InChI Key | YEVHCLCNZKWYHP-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=NOC4=CC=CC=C43 |
| Canonical SMILES | COC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=NOC4=CC=CC=C43 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator